6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of recyclable catalysts and solvents, as well as continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrosis activity.
Imidazole Containing Compounds: Imidazole derivatives are known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-14-4-3-9-20-18(14)23-13-15-7-10-22(11-8-15)17-6-2-5-16(12-19)21-17/h2-6,9,15H,7-8,10-11,13H2,1H3 |
InChI Key |
CKFIMPXLYCRJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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